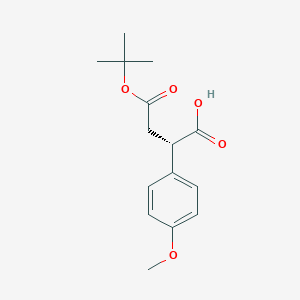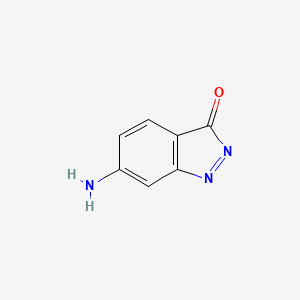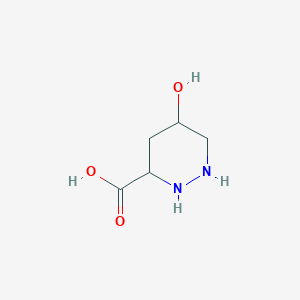![molecular formula C7H6N2O2 B13099376 6-Methylbenzo[c][1,2,5]oxadiazol-5-ol](/img/structure/B13099376.png)
6-Methylbenzo[c][1,2,5]oxadiazol-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methylbenzo[c][1,2,5]oxadiazol-5-ol is an organic compound with the molecular formula C7H6N2O2 It belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and nitrogen atom within a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylbenzo[c][1,2,5]oxadiazol-5-ol typically involves the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like sodium hydroxide or potassium carbonate. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to increase yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methylbenzo[c][1,2,5]oxadiazol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers, esters, or amides.
Applications De Recherche Scientifique
6-Methylbenzo[c][1,2,5]oxadiazol-5-ol has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anticancer agent due to its ability to inhibit hypoxia-inducible factors.
Materials Science: It can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industrial Applications: It can be employed in the synthesis of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 6-Methylbenzo[c][1,2,5]oxadiazol-5-ol involves its interaction with molecular targets such as hypoxia-inducible factors (HIFs). By inhibiting HIFs, the compound can reduce the expression of genes involved in angiogenesis and tumor growth . This makes it a promising candidate for anticancer therapy. Additionally, its ability to interact with various enzymes and proteins makes it useful in biochemical research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[c][1,2,5]oxadiazole: Lacks the methyl group at the 6-position.
Benzo[c][1,2,5]thiadiazole: Contains a sulfur atom instead of an oxygen atom in the heterocyclic ring.
6-Methylbenzo[c][1,2,5]thiadiazole: Similar structure but with a sulfur atom replacing the oxygen atom.
Uniqueness
6-Methylbenzo[c][1,2,5]oxadiazol-5-ol is unique due to its specific substitution pattern and the presence of both oxygen and nitrogen in the heterocyclic ring This gives it distinct chemical and biological properties compared to its analogs
Propriétés
Formule moléculaire |
C7H6N2O2 |
|---|---|
Poids moléculaire |
150.13 g/mol |
Nom IUPAC |
6-methyl-2,1,3-benzoxadiazol-5-ol |
InChI |
InChI=1S/C7H6N2O2/c1-4-2-5-6(3-7(4)10)9-11-8-5/h2-3,10H,1H3 |
Clé InChI |
PYUWXTZBXPAVIR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=NON=C2C=C1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride](/img/structure/B13099303.png)



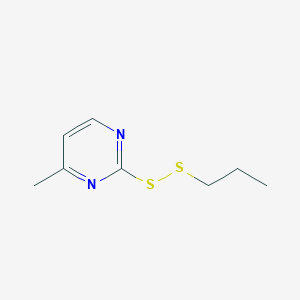
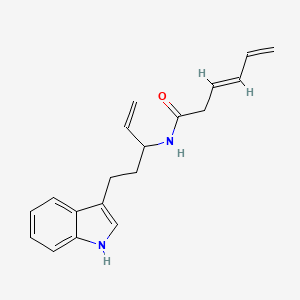
![7-Bromo-2,3-dihydrobenzo[b]thiepin-4(5H)-one](/img/structure/B13099346.png)
![2-[Bis(2-methylpropyl)amino]-2-phenylacetic acid](/img/structure/B13099348.png)
![4-Butyl-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile](/img/structure/B13099349.png)
